molecular formula C14H18FN3O3S B494994 3-ethoxy-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide CAS No. 873671-66-0

3-ethoxy-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide

Cat. No.: B494994
CAS No.: 873671-66-0
M. Wt: 327.38g/mol
InChI Key: XACQPXLIMBCOJO-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

3-ethoxy-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antimicrobial and antifungal properties. In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities .

Mechanism of Action

The mechanism of action of 3-ethoxy-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds to 3-ethoxy-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide include other imidazole derivatives such as:

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3-ethoxy-4-fluoro-N-(3-imidazol-1-ylpropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O3S/c1-2-21-14-10-12(4-5-13(14)15)22(19,20)17-6-3-8-18-9-7-16-11-18/h4-5,7,9-11,17H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACQPXLIMBCOJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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